molecular formula C15H14F3N3O B2713105 N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide CAS No. 1448141-00-1

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide

Cat. No. B2713105
CAS RN: 1448141-00-1
M. Wt: 309.292
InChI Key: XAXBZNUZJLYXBU-VOTSOKGWSA-N
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Description

“N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide” is a chemical compound. It is a derivative of cinnamamides, which are known to exhibit anti-inflammatory and analgesic activity .


Synthesis Analysis

The synthesis of cinnamamides, including “this compound”, can be achieved from methyl cinnamates and phenylethylamines . The reaction is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .

Scientific Research Applications

Synthesis and Characterization for Therapeutic Potential

N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized and characterized, demonstrating potential for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Compound 1a showed promising anti-inflammatory and analgesic activities without causing significant tissue damage, suggesting its therapeutic potential (Ş. Küçükgüzel et al., 2013).

Antimicrobial Activity

Amido linked bis heterocycles, including pyrrolyl/pyrazolyl-oxazoles, thiazoles, and imidazoles, derived from cinnamamide, displayed significant antimicrobial activities. The chlorosubstituted imidazolyl cinnamamide (6c) demonstrated strong antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents (V Padmavathi et al., 2011).

Chemical Synthesis and Mechanistic Studies

The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea underwent ANRORC rearrangement, leading to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides. This study provides insight into the reaction mechanisms involving pyrazole derivatives (I. V. Ledenyova et al., 2018).

Anticancer and Antidepressant Agents

Synthesis and evaluation of cinnamamide derivatives revealed significant antidepressant activity, especially in compounds with a trifluoromethyl group. Compound 3f exhibited comparable or superior antidepressant efficacy to fluoxetine, suggesting the potential for developing new antidepressant agents (Min Han et al., 2014).

Fungicidal and Insecticidal Activities

Novel diamide compounds combining pyrazolyl and polyfluoro-substituted phenyl groups into alanine or 2-aminobutyric acid skeletons were synthesized. These compounds exhibited fungicidal, insecticidal, and acaricidal activities, highlighting the potential for developing potent and environmentally friendly pesticides (Zhi-Yuan Xu et al., 2023).

properties

IUPAC Name

(E)-3-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O/c16-15(17,18)13-8-10-21(20-13)11-9-19-14(22)7-6-12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H,19,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXBZNUZJLYXBU-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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